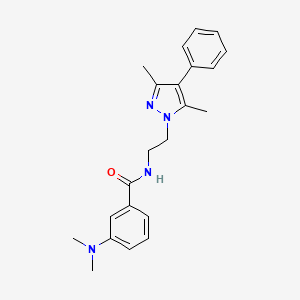
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide" is a derivative of the benzamide class, which is known for its diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological properties. For instance, benzamide derivatives synthesized from 4-aminophenazone have shown potential biological applications, particularly in inhibiting human recombinant alkaline phosphatase and ecto-5'-nucleotidases, which are of interest in medicinal chemistry due to their ability to bind nucleotide protein targets . Another related compound, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, has demonstrated antiproliferative activity and effects on mTORC1 and autophagy in cancer cells . These findings suggest that the compound may also possess significant biological activities worth exploring.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the use of precursor compounds such as antipyrine, which is a non-steroidal anti-inflammatory drug. The synthesis process reported for similar compounds includes the creation of substituted benzamides, which have been characterized and evaluated for their biological activities . Although the exact synthesis method for "N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide" is not detailed in the provided papers, it is likely that similar synthetic routes could be employed, involving the formation of the pyrazole ring followed by subsequent functionalization to introduce the benzamide moiety.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group. The substitution pattern on the pyrazole ring and the benzene ring can significantly influence the biological activity of these compounds. For example, the presence of dimethyl groups on the pyrazole ring and a benzyl group on the benzamide moiety has been associated with antiproliferative activity and the modulation of autophagy . The specific molecular interactions and binding affinities of these compounds with biological targets are crucial for their medicinal properties.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions due to their functional groups. The amide group, in particular, can engage in hydrogen bonding and other interactions with biological macromolecules, which is essential for their inhibitory activity against enzymes such as alkaline phosphatases and ecto-5'-nucleotidases . Additionally, the modifications on the pyrazole ring can alter the compound's reactivity and its ability to interact with cellular targets, as seen with compounds affecting mTORC1 activity and autophagy . The specific chemical reactions and interactions of "N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide" would need to be studied to understand its full range of chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's bioavailability and pharmacokinetics. The presence of substituents such as dimethylamino groups can affect the compound's polarity and, consequently, its solubility in various solvents. The stability of the compound under physiological conditions is also crucial for its potential as a drug candidate. While the provided papers do not detail the physical and chemical properties of the specific compound , related compounds have shown good metabolic stability, which is a promising indicator for drug development .
科学的研究の応用
Microwave-assisted Synthesis and Biological Activities
A study by El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridines, demonstrating their significant antioxidant, antitumor, and antimicrobial activities. This suggests that compounds within this class could have potential uses in developing new therapeutic agents against various diseases and infections (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Cytotoxic Activity of Carboxamide Derivatives
Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines showed that these compounds exhibit potent cytotoxicity against various cancer cell lines, suggesting potential for cancer treatment. This indicates the relevance of exploring similar compounds for anticancer properties (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Synthesis and Antimicrobial Properties
A study by Abdel‐Aziz et al. (2008) synthesized novel derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, demonstrating moderate effects against some bacterial and fungal species. This illustrates the potential for such compounds in the development of new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Biological Evaluation for Medicinal Chemistry
Research conducted by Saeed et al. (2015) on the synthesis of different substituted benzamides explored their potential biological applications, including inhibitory potential against certain enzymes. This suggests the utility of these compounds in medicinal chemistry for targeting specific protein interactions (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Crystal Structure and Molecular Interactions
A study by Saeed et al. (2020) on the intermolecular interactions in antipyrine-like derivatives highlighted the importance of structural analysis for understanding compound stability and interactions. This research has implications for the design of compounds with specific properties for pharmaceutical or material science applications (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
特性
IUPAC Name |
3-(dimethylamino)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-16-21(18-9-6-5-7-10-18)17(2)26(24-16)14-13-23-22(27)19-11-8-12-20(15-19)25(3)4/h5-12,15H,13-14H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXDOXWTGGGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)N(C)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B2504333.png)
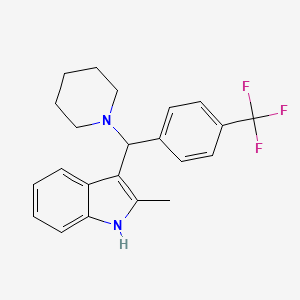
![7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2504337.png)


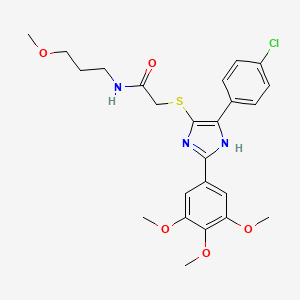
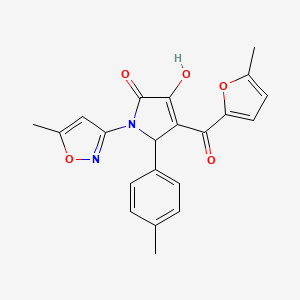
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)
![3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone](/img/structure/B2504351.png)

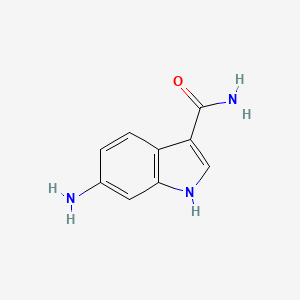
![N-[2-[(1,4-Dimethylcyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2504355.png)
